Cas no 891127-33-6 ((2E)-3-(4-nitrophenyl)-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylprop-2-enamide)

(2E)-3-(4-nitrophenyl)-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylprop-2-enamide structure
891127-33-6 structure
Product Name:(2E)-3-(4-nitrophenyl)-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylprop-2-enamide
CAS No:891127-33-6
MF:C23H24N4O7
MW:468.459265708923
CID:6368229
PubChem ID:16821665
Update Time:2025-10-31

(2E)-3-(4-nitrophenyl)-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (2E)-3-(4-nitrophenyl)-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylprop-2-enamide
    • (E)-3-(4-nitrophenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
    • (E)-3-(4-nitrophenyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide
    • 891127-33-6
    • AKOS024656115
    • (2E)-3-(4-nitrophenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
    • F2517-0154
    • Inchi: 1S/C23H24N4O7/c1-4-31-18-13-16(14-19(32-5-2)21(18)33-6-3)22-25-26-23(34-22)24-20(28)12-9-15-7-10-17(11-8-15)27(29)30/h7-14H,4-6H2,1-3H3,(H,24,26,28)/b12-9+
    • InChI Key: KYCDUMCTMTYJMX-FMIVXFBMSA-N
    • SMILES: C(NC1=NN=C(C2=CC(OCC)=C(OCC)C(OCC)=C2)O1)(=O)/C=C/C1=CC=C([N+]([O-])=O)C=C1

Computed Properties

  • Exact Mass: 468.16449912g/mol
  • Monoisotopic Mass: 468.16449912g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 665
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 142Ų

(2E)-3-(4-nitrophenyl)-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylprop-2-enamide Pricemore >>

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Additional information on (2E)-3-(4-nitrophenyl)-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylprop-2-enamide

Research Briefing on (2E)-3-(4-nitrophenyl)-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylprop-2-enamide (CAS: 891127-33-6)

Recent studies have highlighted the potential of (2E)-3-(4-nitrophenyl)-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylprop-2-enamide (CAS: 891127-33-6) as a promising compound in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique oxadiazole scaffold and nitro-phenyl moiety, has garnered attention for its potential applications in drug discovery, particularly in targeting specific enzymatic pathways and cellular processes. The following briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.

The synthesis of (2E)-3-(4-nitrophenyl)-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylprop-2-enamide has been optimized in recent studies, with a focus on improving yield and purity. Researchers have employed multi-step organic synthesis techniques, including condensation reactions and cyclization, to achieve the desired product. The compound's structural integrity has been confirmed using advanced spectroscopic methods such as NMR and mass spectrometry. These synthetic advancements are critical for ensuring the compound's availability for further biological testing and development.

In vitro studies have demonstrated that (2E)-3-(4-nitrophenyl)-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylprop-2-enamide exhibits significant inhibitory activity against specific enzymes involved in inflammatory and proliferative pathways. For instance, the compound has shown potent inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), suggesting its potential as a dual-action anti-inflammatory agent. Additionally, preliminary data indicate that the compound may interfere with signal transduction pathways in cancer cells, highlighting its potential as an anticancer therapeutic.

Further investigations into the compound's mechanism of action have revealed its ability to modulate key cellular processes, including apoptosis and angiogenesis. Molecular docking studies suggest that the compound binds to specific active sites on target proteins, thereby disrupting their function. These findings are supported by in vivo experiments, where the compound has demonstrated efficacy in reducing tumor growth and inflammation in animal models. However, further studies are needed to assess its pharmacokinetic properties and potential toxicity.

In conclusion, (2E)-3-(4-nitrophenyl)-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylprop-2-enamide represents a promising candidate for drug development, with potential applications in inflammation and oncology. Continued research efforts are essential to fully elucidate its therapeutic potential and optimize its pharmacological profile. The compound's unique chemical structure and biological activity make it a valuable subject for future studies in the field of chemical biology and medicinal chemistry.

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